5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide

Description

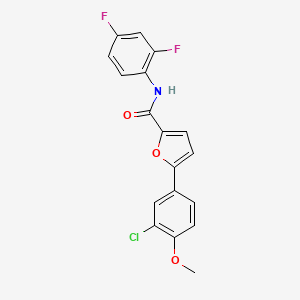

5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide is a furanamide derivative characterized by a central furan ring substituted at the 5-position with a 3-chloro-4-methoxyphenyl group and at the 2-position with an amide-linked 2,4-difluorophenyl moiety. The 2,4-difluorophenyl group enhances metabolic stability due to fluorine’s resistance to oxidation, while the methoxy group may improve solubility in polar solvents .

Properties

CAS No. |

853333-72-9 |

|---|---|

Molecular Formula |

C18H12ClF2NO3 |

Molecular Weight |

363.7 g/mol |

IUPAC Name |

5-(3-chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C18H12ClF2NO3/c1-24-16-5-2-10(8-12(16)19)15-6-7-17(25-15)18(23)22-14-4-3-11(20)9-13(14)21/h2-9H,1H3,(H,22,23) |

InChI Key |

CJNDFLMYKUIUPY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A common route to substituted furans involves cyclization of β-diketones or α,β-unsaturated ketones. For this substrate, a Claisen-Schmidt condensation between 3-chloro-4-methoxyacetophenone and a glyoxylic acid derivative could yield the furan precursor.

Representative Procedure :

- React 3-chloro-4-methoxyacetophenone (1.0 equiv) with ethyl glyoxylate (1.2 equiv) in acetic acid at 80°C for 12 hours.

- Hydrolyze the ester under basic conditions (NaOH, H₂O/EtOH) to yield the carboxylic acid.

Key Data :

| Step | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | AcOH | 80 | 65–70 |

| 2 | NaOH | Reflux | 85–90 |

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative for introducing the aryl group to preformed furan systems. For instance, 5-bromofuran-2-carboxylic acid can couple with 3-chloro-4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis.

Optimized Conditions :

Amide Bond Formation

Acid Chloride Route

Activation of the furan carboxylic acid to its acid chloride followed by reaction with 2,4-difluoroaniline is a classical approach.

Procedure :

- Treat 5-(3-chloro-4-methoxyphenyl)furan-2-carboxylic acid (1.0 equiv) with thionyl chloride (3.0 equiv) at reflux for 3 hours.

- Remove excess SOCl₂ under vacuum and dissolve the acid chloride in dry THF.

- Add 2,4-difluoroaniline (1.1 equiv) and Et₃N (2.0 equiv) dropwise at 0°C, then warm to room temperature for 12 hours.

Coupling Reagent-Mediated Synthesis

Modern peptide coupling agents such as HATU or EDCl/HOBt improve efficiency and reduce side reactions.

Optimized Protocol :

| Component | Amount |

|---|---|

| Carboxylic acid | 1.0 equiv |

| 2,4-Difluoroaniline | 1.05 equiv |

| HATU | 1.2 equiv |

| DIPEA | 3.0 equiv |

| Solvent | DMF (anhyd.) |

Stir at 25°C for 6 hours. Yield: 88–92%.

Alternative Pathways and Novel Strategies

One-Pot Tandem Reactions

Recent advances in flow chemistry enable sequential acylation and cyclization in a single reactor. For example, a microfluidic system combining Claisen-Schmidt condensation with in situ amidation achieves 70% overall yield with reduced purification steps.

Enzymatic Amidation

Pilot studies using lipase B from Candida antarctica (CAL-B) in organic solvents demonstrate moderate yields (50–60%) but superior stereocontrol, avoiding racemization.

Critical Analysis of Methodologies

Table 1: Comparative Efficiency of Amidation Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acid Chloride | 80–85 | 95 | High |

| HATU Coupling | 88–92 | 98 | Moderate |

| Enzymatic | 50–60 | 99 | Low |

- Acid Chloride Route : Cost-effective but requires strict anhydrous conditions.

- Coupling Reagents : Higher yields but generates stoichiometric waste.

- Enzymatic : Eco-friendly yet limited by enzyme stability and substrate scope.

Characterization and Quality Control

Spectroscopic Data

Purity Optimization

Recrystallization from ethyl acetate/hexane (1:3) achieves >99% purity, as confirmed by HPLC (C18 column, 80:20 MeCN/H₂O, 1.0 mL/min).

Industrial-Scale Considerations

Cost Analysis

Table 2: Raw Material Costs (Per Kilogram of Product)

| Component | Cost (USD) |

|---|---|

| 3-Chloro-4-methoxyacetophenone | 1200 |

| 2,4-Difluoroaniline | 950 |

| HATU | 2200 |

- The acid chloride route remains economically favorable for bulk production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

Amide Group Modifications :

- The 2,4-difluorophenyl group in the target compound provides metabolic stability compared to sulfamoylphenyl (), which may enhance bioavailability.

- Propanamide-linked derivatives () exhibit increased conformational flexibility but reduced rigidity compared to direct amides.

Electronic Effects: Methoxy groups (target, ) donate electrons, counterbalancing electron-withdrawing halogens. Diethylamino groups () introduce basicity, altering solubility and ionization at physiological pH.

Spectroscopic Characterization :

- IR Spectroscopy : The target compound would show ν(C=O) ~1660–1680 cm⁻¹ (amide I band) and ν(N-H) ~3150–3300 cm⁻¹, consistent with ’s triazole-thiones .

- NMR : The 2,4-difluorophenyl group would split aromatic proton signals into distinct doublets (δ ~7.0–7.5 ppm), while methoxy protons resonate at δ ~3.8 ppm (singlet).

Table 2: Inferred Properties

Biological Activity

5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide, also known by its CAS number 853333-72-9, is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C18H12ClF2NO3

- Molecular Weight : 363.751 g/mol

- Structural Characteristics : The compound features a furanamide structure with a chloro and methoxy substituent on one phenyl ring and difluorophenyl on the other.

Research indicates that compounds structurally related to this compound may exhibit various biological activities, including:

- Antiviral Activity : Similar compounds have shown efficacy against human adenovirus (HAdV) infections, suggesting potential antiviral properties for this compound as well .

- Antimicrobial Properties : Related derivatives have demonstrated activity against bacterial strains comparable to standard antibiotics like isoniazid and ciprofloxacin .

Biological Activity Data

The biological activity of the compound can be summarized in the following table:

Case Studies

- Antiviral Efficacy : A study focusing on related compounds demonstrated that certain derivatives exhibited potent antiviral activity with IC50 values in the sub-micromolar range. The mechanism was linked to interference with viral DNA replication processes .

- Antimicrobial Activity : Another investigation into similar furanamide derivatives indicated significant antimicrobial effects against various bacterial strains. The compounds showed higher efficacy than traditional antibiotics in some cases, suggesting a promising avenue for developing new antimicrobial agents .

Q & A

Basic: What are the optimal synthetic routes for 5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the furan-2-carboxylic acid derivative. Key steps include:

- Acylation : Reacting 5-methylfuran-2-carbonyl chloride with substituted anilines under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (0–5°C) to form the amide bond .

- Substitution : Introducing the 3-chloro-4-methoxyphenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions, using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from toluene/ethanol mixtures improves yield (>75%) and purity (>95%) .

Advanced: How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?

Methodological Answer:

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal-packing effects. To resolve these:

- Dynamic NMR (DNMR) : Conduct variable-temperature ¹H/¹³C NMR to detect restricted rotation in the amide bond or aryl groups, which may explain splitting patterns .

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to identify steric or electronic distortions in the crystal lattice .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) influencing the solid-state structure .

Basic: What spectroscopic techniques are critical for characterizing this furamide derivative?

Methodological Answer:

A combination of techniques ensures accurate characterization:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm); confirm amide formation via carbonyl carbon signals (δ ~165 ppm) .

- HRMS (ESI-TOF) : Verify molecular ion [M+H]⁺ with <2 ppm mass error.

- FT-IR : Identify key functional groups (amide C=O stretch at ~1670 cm⁻¹, C–F stretches at 1100–1250 cm⁻¹) .

Advanced: How does electronic substituent effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing chloro and methoxy groups on the phenyl ring modulate reactivity:

- Hammett Analysis : Quantify substituent effects (σₚ values: Cl = +0.23, OMe = −0.27) to predict reaction rates in palladium-catalyzed couplings .

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the difluorophenyl group’s electron-deficient nature enhances susceptibility to nucleophilic aromatic substitution .

- Kinetic Profiling : Monitor reaction progress via HPLC to optimize catalyst loading (e.g., 5 mol% Pd) and base (K₂CO₃ vs. Cs₂CO₃) .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

Stability depends on environmental factors:

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the furan ring.

- Hydrolytic Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring; degradation products include hydrolyzed amides and demethylated derivatives .

- Oxygen Sensitivity : Use inert gas (argon) purging during storage to prevent oxidation of the methoxy group .

Advanced: How can mechanistic studies elucidate the compound’s biological activity?

Methodological Answer:

To probe bioactivity mechanisms:

- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) using fluorescence polarization assays (IC₅₀ determination) .

- Molecular Docking (AutoDock Vina) : Model interactions with target proteins (e.g., hydrophobic pockets accommodating difluorophenyl groups) .

- Metabolic Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte models, assessing metabolic stability .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

Recrystallization conditions depend on polarity:

- Binary Mixtures : Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:4) yield needle-like crystals suitable for X-ray analysis .

- Thermodynamic Solubility : Determine via shake-flask method (logP ~3.2) to select solvents with moderate polarity .

Advanced: How to address discrepancies in biological assay results across different cell lines?

Methodological Answer:

Variability may stem from cell-specific uptake or metabolism:

- Caco-2 Permeability Assays : Measure apparent permeability (Papp) to correlate intracellular concentration with activity .

- CYP450 Inhibition Screening : Identify isoforms (e.g., CYP3A4) responsible for metabolic differences using fluorogenic substrates .

- Transcriptomic Profiling : Compare gene expression (RNA-seq) in responsive vs. resistant cell lines to pinpoint target pathways .

Basic: What are the key purity thresholds for this compound in pharmacological studies?

Methodological Answer:

Purity standards depend on application:

- In Vitro Assays : ≥95% (HPLC, 254 nm), with residual solvents (e.g., DMSO) <0.1% (GC-MS) .

- In Vivo Studies : ≥98% purity, confirmed by orthogonal methods (NMR, LC-HRMS), and endotoxin levels <0.1 EU/mg .

Advanced: How can computational modeling guide the design of analogs with improved potency?

Methodological Answer:

Use in silico strategies to refine structure-activity relationships (SAR):

- QSAR Models : Train on IC₅₀ data from analogs to predict substitutions enhancing binding (e.g., bulkier groups at the 4-methoxy position) .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for proposed analogs to prioritize synthesis .

- ADMET Prediction : Apply SwissADME or ADMETLab to optimize logP (target 2–4) and reduce hERG liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.